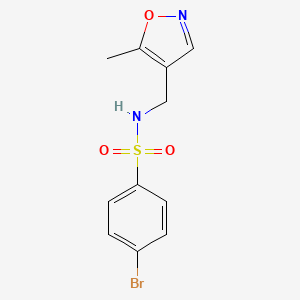

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

Vue d'ensemble

Description

“2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid” is a derivative of indole . Indole derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Synthesis Analysis

The synthesis of indole derivatives has been studied extensively. For instance, a study by Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid . Another study synthesized 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, which exhibited moderate to good inhibitory activities against AChE and GST enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 418.2±30.0 °C at 760 mmHg, a melting point of 205 °C (dec.) (lit.), and a flash point of 206.7±24.6 °C .Applications De Recherche Scientifique

Biologically Active Compounds

Indole derivatives have been used as biologically active compounds for the treatment of various health conditions . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Cell Biology

Indoles play a main role in cell biology . They are important types of molecules and natural products. Indoles, both natural and synthetic, show various biologically vital properties .

Drug Development

The structure of tryptamine, a type of indole derivative, is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . These compounds play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Anti-inflammatory Properties

Some indole derivatives, like naproxen, have proven anti-inflammatory properties . They are used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .

Mécanisme D'action

Target of Action

Similar compounds such as (1-benzyl-5-methoxy-2-methyl-1h-indol-3-yl)acetic acid have been found to interact withPhospholipase A2, membrane associated , and 2- [1- (4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n- [ (1S)-1- (hydroxymethyl)propyl]acetamide has been found to interact with Prostaglandin G/H synthase 1 . These targets play crucial roles in cellular signaling and inflammation.

Biochemical Pathways

Similar compounds have been found to activateNOX4 and SIRT3 , which are involved in oxidative stress response and mitochondrial function, respectively.

Pharmacokinetics

The compound’s molecular weight (18921 g/mol) and LogP (189) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to inhibit the growth of hepatocellular carcinoma cells , suggesting potential anticancer effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid. For instance, its stability might be affected by temperature as suggested by its melting point of 205°C .

Propriétés

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-9(10(13)11(14)15)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLDJJZSHNIIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)

![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)